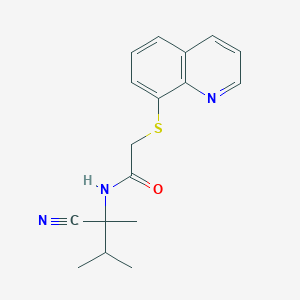

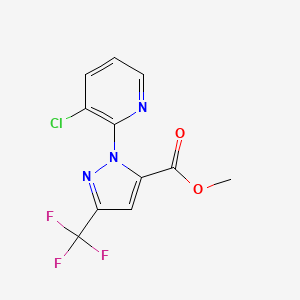

![molecular formula C25H20F3NO4 B2838939 (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 959580-94-0](/img/structure/B2838939.png)

(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis. The Fmoc group is commonly used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the trifluorophenyl group. This could be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to an amino group, a carboxyl group, a hydrogen atom, and a complex side chain. The side chain would include the trifluorophenyl group and the Fmoc-protected amino group .Chemical Reactions Analysis

In terms of reactivity, the compound could participate in reactions typical of amino acids. For example, the carboxyl group could react with bases, and the amino group could react with acids. The Fmoc group could be removed using a base like piperidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acids are solid at room temperature, and they have high melting points due to their ability to form strong hydrogen bonds. The presence of the trifluorophenyl group could make the compound more hydrophobic .科学研究应用

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the specified compound, have been utilized as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated versions, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions. This application is crucial for the dispersion of carbon nanotubes in various solvents, enhancing their compatibility with biological systems and materials (B. Cousins et al., 2009).

Synthesis of Oligomers and Peptide Bonds

The chemical structure has been pivotal in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and for providing a reversible protecting group for the amide bond in peptides. This facilitates the synthesis of 'difficult sequences' in peptides, demonstrating its importance in peptide synthesis and potentially in the development of therapeutic peptides (Travis Q. Gregar & J. Gervay-Hague, 2004; T. Johnson et al., 1993).

Material Science and Nanotechnology

Research into the self-assembly of Fmoc variants of amino acids, including those with structures related to the compound , has revealed controlled morphological changes at the supramolecular level. These findings open avenues for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).

Fluorescent Substrates for Peptidases

The synthesis and application of new fluorescent amino acids, modeled after the compound , have been developed for use in quenched fluorescent peptide substrates for peptidases. This innovation provides alternatives to traditional fluorescent probes, facilitating the study of enzyme kinetics and substrate specificity (C. Knight, 1991).

Determination of Absolute Configuration of α-Amino Acids

The compound's derivatives have been employed in reactions enabling the determination of the absolute configuration of α-amino acids directly in reaction mixtures. This application is significant for the study of amino acid chirality, which is essential for understanding protein structure and function (V. Toome & G. Reymond, 1975).

安全和危害

未来方向

属性

CAS 编号 |

959580-94-0 |

|---|---|

产品名称 |

(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid |

分子式 |

C25H20F3NO4 |

分子量 |

455.433 |

IUPAC 名称 |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 |

InChI 键 |

QYPHZVUAPKDXTN-WCSIJFPASA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)

![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2838871.png)

![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)

![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)

![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)